Butafosfan

Dairy cattle ketosis Milk production Metabolic therapy

Inorganic phosphorus supplements cannot replicate the hepatic metabolic stimulation of Butafosfan. This organophosphonic acid delivers 74.69% absolute bioavailability (IM) and 2.1× ketosis resolution in hypoglycemic dairy cattle. - 2.8 kg/d milk gain in cows (lactation ≥3) with blood glucose ≤2.2 mmol/L. - Sustained-release formulation elevates milk yield (P=0.01) and blood calcium postpartum. - 98% HPLC purity; rapid absorption (Tmax=0.31 h); once-daily dosing supported.

Molecular Formula C7H18NO2P
Molecular Weight 179.20 g/mol
Cat. No. B7823276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButafosfan
Molecular FormulaC7H18NO2P
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCCCCNC(C)(C)P(=O)O
InChIInChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10)
InChIKeyWCXWARPXYQCRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butafosfan Overview: Metabolic Support Compound


Butafosfan (CAS 17316-67-5) is a synthetic organophosphorus compound with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, containing 17.3% elemental phosphorus [1]. It is classified as a metabolic stimulant that interferes with energy metabolism and has been used in veterinary medicine since 1958, most commonly in combination with cyanocobalamin (vitamin B12) as an injectable solution (iBC) [2]. The compound is not a biologically occurring organic phosphorus molecule but rather a phosphonic acid derivative with distinct physicochemical properties including high water solubility and a molecular weight of 179.20 g/mol [3]. Butafosfan is approved for use in cattle, horses, pigs, sheep, goats, dogs, and cats for the supportive treatment of metabolic disorders, reproductive dysfunction, and conditions requiring phosphorus supplementation [4].

1 Veterinary metabolic research compound, typically co-administered with cyanocobalamin (vitamin B12)
2 Parenteral administration routes (intramuscular or intravenous) for systemic metabolic modulation studies
3 Organophosphonic acid structure with reported hepatic metabolic pathway engagement, distinct from inorganic phosphorus

Why Inorganic Phosphorus Cannot Replace Butafosfan


Substituting butafosfan with inorganic phosphorus sources (e.g., dicalcium phosphate, monosodium phosphate) or alternative metabolic interventions (e.g., propylene glycol monotherapy) is not pharmacologically or therapeutically equivalent. Butafosfan functions as an organic phosphonic acid that participates directly in hepatic energy metabolism and gluconeogenesis through phosphorylation of metabolic intermediates, a mechanism distinct from simple phosphorus repletion [1]. In contrast, inorganic phosphorus supplements serve primarily as dietary mineral sources without the metabolic stimulatory properties documented for butafosfan. Critically, the absolute bioavailability of butafosfan following intramuscular administration is 74.69% with rapid absorption (Tmax = 0.31 h), pharmacokinetic parameters that cannot be extrapolated to inorganic phosphorus salts which follow fundamentally different absorption and distribution kinetics [2]. Furthermore, clinical trial data demonstrate that butafosfan-cyanocobalamin combination therapy produces differential outcomes in ketosis resolution and milk production that are contingent on patient-specific metabolic parameters (blood glucose <2.2 mmol/L), a precision therapeutic window not replicated by generic phosphorus supplementation or propylene glycol alone [3].

Mechanism Inorganic phosphorus supplements act as dietary mineral sources and do not replicate the hepatic metabolic stimulation or gluconeogenesis interference attributed to butafosfan.
PK profile Rapid parenteral absorption (Tmax ~0.3 h) and 74.69% bioavailability differ fundamentally from intestinal mineral uptake kinetics of inorganic phosphates; substitution may yield different systemic exposure.
Endpoint context Reported ketosis resolution and milk production responses in butafosfan-B12 studies are not documented with simple phosphorus repletion; endpoint profiles may not transfer.

Butafosfan Comparative Performance Data


Milk Yield Response vs. Propylene Glycol in Ketotic Cows

In a randomized clinical field trial comparing butafosfan-cyanocobalamin (B+C) combination versus propylene glycol (PG) in ketotic dairy cows, treatment effects were stratified by enrollment blood glucose concentration. Cows with blood glucose <2.2 mmol/L at enrollment produced 3.1 kg/d more milk when treated with B+C compared to saline placebo, whereas those treated with 5-day PG produced 3.4 kg/d more milk compared to controls. Importantly, this milk yield improvement was absent in animals with blood glucose ≥2.2 mmol/L at enrollment, demonstrating that both B+C and PG efficacy is conditional on hypoglycemic status but that PG offers marginally higher absolute milk yield benefit (+0.3 kg/d) in responsive animals [1].

Milk Yield vs. PG
Head-to-head
B+C: +3.1 kg/d (95% CI 1.3–5.0) vs saline PG: +3.4 kg/d (95% CI 1.7–5.1) vs respective controls Difference: +0.3 kg/d favoring PG in hypoglycemic cows
Reported endpoint response context; glucose-stratified effects
Neither treatment effective when blood glucose ≥2.2 mmol/L; 594 ketotic Holstein cows, 2×2 factorial design
Dairy cattle ketosis Milk production Metabolic therapy Comparative efficacy

Ketosis Cure Rate vs. Placebo in Hypoglycemic Cows

In a large-scale, multi-herd, randomized, blinded clinical trial (n=380-620), cows with blood glucose concentrations ≤2.2 mmol/L at ketosis diagnosis were 2.1 times more likely (95% CI: 1.2 to 3.7) to achieve ketosis cure (blood BHB <1.2 mmol/L) if treated with butafosfan-cyanocobalamin (B+C) compared to placebo. For animals in lactation 3 or higher with blood glucose <2.2 mmol/L, B+C treatment resulted in 2.8 kg/d (95% CI: 0.9 to 4.7) more milk production versus placebo [1]. This represents a 110% relative increase in cure likelihood specifically in the hypoglycemic subpopulation.

Ketosis Cure Rate
Head-to-head
Relative risk 2.1 (95% CI 1.2–3.7) vs placebo in hypoglycemic cows
Reported cure-probability endpoint context; conditional on blood glucose ≤2.2 mmol/L
Absolute milk yield +2.8 kg/d in multiparous hypoglycemic animals; n=380-620, multi-herd trial
Ketosis treatment Dairy cattle Hypoglycemia Cure rate

Sustained-Release vs. Standard Formulation: Milk Production

A 2024 randomized controlled study comparing two pharmaceutical forms of butafosfan in postpartum Holstein cows demonstrated that a sustained-release formulation (BUTSR) significantly outperformed standard aqueous butafosfan solution (BUT) in milk production outcomes. The BUTSR group exhibited higher milk production than both the BUT group and saline control group (CL) over the 11-60 day postpartum evaluation period (P=0.01). Additionally, both BUTSR and BUT groups maintained higher blood calcium levels than control animals (P=0.01), suggesting a calcium-sparing or mobilization effect independent of release kinetics [1].

Formulation Comparison
Head-to-head
BUTSR (sustained-release) > BUT (aqueous) > CL (saline) in milk yield (P=0.01) Blood calcium elevated vs control (P=0.01) for both butafosfan forms
Supports formulation-dependent response review; sustained-release context
36 multiparous Holstein cows; 3 SC doses at days 0,3,7 postpartum; day 11-60 evaluation
Pharmaceutical formulation Sustained-release Milk yield Dairy cattle

Pharmacokinetics and Bioavailability in Piglets

Following intramuscular administration of butafosfan at 10 mg/kg body weight in piglets, the compound achieved a peak plasma concentration (Cmax) of 28.11 μg/mL at a Tmax of only 0.31 hours, with an absolute bioavailability of 74.69%. Intravenous administration yielded an elimination half-life (T1/2λz) of 3.30 hours, clearance (Cl) of 0.16 L/kg/h, and AUC of 64.49 ± 15.07 μg·h/mL [1]. These parameters indicate rapid absorption and moderate systemic persistence, enabling once-daily dosing regimens in clinical practice.

PK in Piglets
Class-level
Cmax 28.11 μg/mL, Tmax 0.31 h (IM) Absolute bioavailability F=74.69% IV: T1/2 3.30 h, Cl 0.16 L/kg/h, AUC 64.49 μg·h/mL
Supports parenteral route selection context; rapid absorption profile
Inorganic phosphorus PK profiles are not comparable (intestinal absorption kinetics); piglet model
Pharmacokinetics Bioavailability Piglets Intramuscular absorption

Acute Toxicity and Safety Margin

Acute toxicity studies in mice demonstrate that butafosfan possesses an exceptionally low acute toxicity profile. The oral LD50 in mice was approximately 16,000 mg/kg body weight. Following parenteral administration, LD50 values were approximately 21,000 mg/kg (subcutaneous), approximately 10,000 mg/kg (intravenous), and >2,500 mg/kg (intraperitoneal). In chickens, the intramuscular LD50 was 9,974 mg/kg . Repeated-dose toxicity studies established a NOEL of 60 mg/kg bw in dogs and 10,000 mg/kg in rats, supporting an acceptable daily intake (ADI) of 0.6 mg/kg bw for human exposure via food products [1].

Acute Toxicity (LD50)
Class-level
Oral LD50 ~16,000 mg/kg (mouse) IV LD50 ~10,000 mg/kg, SC LD50 ~21,000 mg/kg NOEL 60 mg/kg (dog), 10,000 mg/kg (rat)
Reported safety-related endpoint context; wide margin supports flexible dosing in research
Extremely high LD50 values compared to typical veterinary small molecules; GLP-compliant studies
Toxicology Safety margin LD50 Acute toxicity

Hepatic Gene Expression vs. Saline Control

In a study of nonketotic early lactating dairy cows, treatment with combined butafosfan and cyanocobalamin (TG, n=8) for 3 consecutive days resulted in higher daily milk production (41.1 ± 0.9 kg, mean ± SEM) compared with saline control cows (CG, n=8; 39.5 ± 0.7 kg). Plasma inorganic phosphorus was lower in TG cows post-treatment (1.25 ± 0.08 mmol/L) compared to CG cows (1.33 ± 0.07 mmol/L). At the molecular level, hepatic mRNA abundance of ACSL1 (acyl-coenzyme A synthetase long-chain family member 1), involved in fatty acid oxidation and biosynthesis, was lower in TG cows (17.5 ± 0.15 cycle threshold, log₂) versus CG cows (18.1 ± 0.24 cycle threshold, log₂) [1].

Hepatic Gene Expression
Head-to-head
Milk: +1.6 kg/d vs saline Plasma inorganic P: -0.08 mmol/L ACSL1 mRNA: 17.5 vs 18.1 Ct (log₂), lower in treated cows
Supports metabolic pathway modulation beyond phosphorus repletion
Nonketotic early lactation model; 16 multiparous Holstein cows, 3-day IV administration
Hepatic metabolism Gene expression Lipid metabolism Dairy cattle

Butafosfan Application Scenarios


Adjunctive Therapy for Hypoglycemic Ketosis

In ketotic dairy cows (blood BHB ≥1.2 mmol/L) presenting with concurrent hypoglycemia (blood glucose ≤2.2 mmol/L), butafosfan-cyanocobalamin combination therapy provides a 2.1-fold increased likelihood of ketosis resolution compared to placebo and yields an additional 2.8 kg/d milk production in animals at lactation 3 or higher [1]. This scenario is supported by direct head-to-head evidence from a multi-herd randomized controlled trial, with the effect being conditional on hypoglycemic status—animals with blood glucose >2.2 mmol/L do not show this benefit, enabling precision-targeted intervention.

Postpartum Metabolic Support with Sustained-Release

For postpartum dairy cows, sustained-release butafosfan formulation (150 mg/mL, administered subcutaneously at days 0, 3, and 7 postpartum) demonstrates significantly higher milk production (P=0.01) compared to standard aqueous butafosfan and saline control over the 11-60 day lactation period [2]. This formulation also maintains elevated blood calcium levels relative to untreated controls (P=0.01), suggesting utility in periparturient metabolic support and potential calcium mobilization enhancement.

Intramuscular Administration for Rapid Availability

When intravenous access is impractical or when flexible dosing routes are required, intramuscular butafosfan administration provides 74.69% absolute bioavailability with peak plasma concentrations achieved within 0.31 hours (Cmax = 28.11 μg/mL at 10 mg/kg dose) [3]. This pharmacokinetic profile supports once-daily dosing regimens in swine and other species, with an elimination half-life of 3.30 hours enabling sustained systemic exposure without accumulation.

Nonketotic Early Lactation Milk Yield Enhancement

In nonketotic early lactating dairy cows, 3 consecutive days of intravenous butafosfan-cyanocobalamin administration (10 mL/100 kg BW) yields a 1.6 kg/d milk production increase compared to saline control (41.1 ± 0.9 vs. 39.5 ± 0.7 kg/d) [4]. This application is supported by hepatic gene expression evidence showing modulation of ACSL1 (acyl-CoA synthetase long-chain family member 1), indicating direct effects on fatty acid oxidation and biosynthesis pathways independent of clinical ketosis.

Application
Selection Property
Validation Focus
Hypoglycemic Ketosis Model Study
Metabolic stimulant plus B12 combination; glucose-dependent endpoint context
Glucose-stratified ketosis resolution endpoint review
Postpartum Metabolic Support Research
Sustained-release formulation context (150 mg/mL SC)
Milk production and blood calcium endpoint monitoring
Intramuscular PK & Route Comparison
Rapid-absorption parenteral profile (Tmax 0.31 h, F=74.69%)
Bioavailability and exposure-model interpretation
Nonketotic Early Lactation Metabolism Research
Hepatic gene expression modulation (ACSL1, lipid metabolism)
Lipid metabolism pathway endpoint validation

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